molecular formula C13H16N2O2S2 B6523379 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 852453-22-6

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6523379
CAS No.: 852453-22-6
M. Wt: 296.4 g/mol
InChI Key: PJRHEZLZKKWTSU-UHFFFAOYSA-N
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Description

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic properties. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

  • Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethylating agents such as ethyl iodide or ethyl bromide.

  • Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonamides under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infections.

  • Industry: Utilized in the development of new drugs and biologically active agents.

Comparison with Similar Compounds

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is compared with other similar compounds, such as:

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group and are used in various therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable candidate for further study and development.

Properties

IUPAC Name

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-3-11-4-6-13(7-5-11)19(16,17)14-8-12-9-18-10(2)15-12/h4-7,9,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRHEZLZKKWTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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